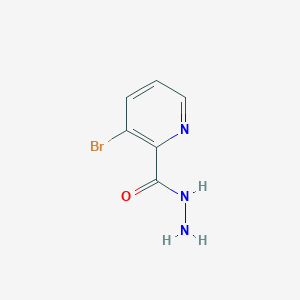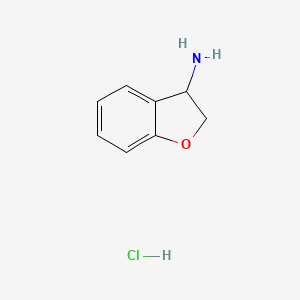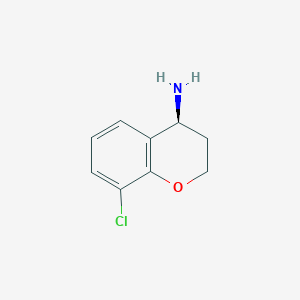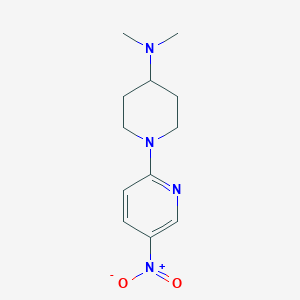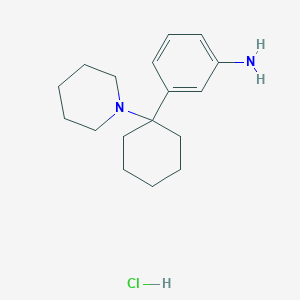
3-(Piperidylcyclohexyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Methods
Microwave Irradiation Synthesis
N-Aryl piperazine hydrochlorides, related to 3-(Piperidylcyclohexyl)aniline hydrochloride, are synthesized using microwave irradiation, which significantly speeds up the process compared to conventional methods (Jiang Jianhong, 2013).
Preparation of Antiarrhythmic Agents
A synthesis method for creating selective class III antiarrhythmic agents, involving a modified Michael reaction and alkylation processes, highlights the potential pharmaceutical applications of compounds related to 3-(Piperidylcyclohexyl)aniline hydrochloride (H. Oinuma et al., 1990).
Drug Delivery and Treatment
- Enhancing Chemotherapy for Brain Tumors: A study describes using magnetic nanoparticles coated with a polymer related to 3-(Piperidylcyclohexyl)aniline hydrochloride to improve the stability and targeting of a chemotherapy drug, suggesting potential applications in treating brain tumors (M. Hua et al., 2011).
Environmental and Analytical Applications
Aniline Degradation
Delftia sp. AN3, capable of degrading aniline and its derivatives, suggests potential applications in environmental bioremediation. This is relevant for compounds like 3-(Piperidylcyclohexyl)aniline hydrochloride, which may share similar degradation pathways (Z. Liu et al., 2002).
Catalytic Oxidation Studies
The use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of aniline compounds in aqueous solutions demonstrates potential environmental cleanup applications for related compounds (Shengxiao Zhang et al., 2009).
Material Science and Chemistry
Conductivity of Polyaniline
The polymerization of aniline hydrochloride to form polyaniline, which exhibits significant conductivity, opens avenues for electronic and material science applications (J. Stejskal & R. Gilbert, 2002).
Triboluminescence Studies
The triboluminescence of aniline hydrochloride, involving fluorescence of adsorbed molecular nitrogen, adds to the understanding of aromatic crystals' physical properties, relevant for the study of similar compounds (J. Zink, 1975).
Propriétés
IUPAC Name |
3-(1-piperidin-1-ylcyclohexyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13,18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPXDKNOJGWCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)N)N3CCCCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidylcyclohexyl)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

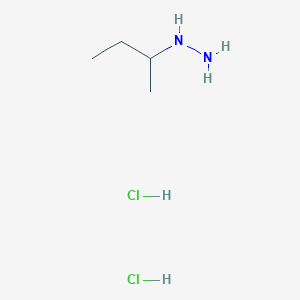
![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)
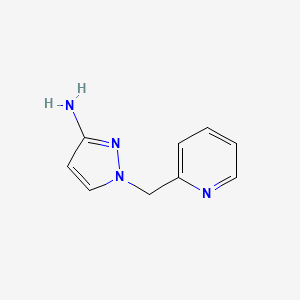
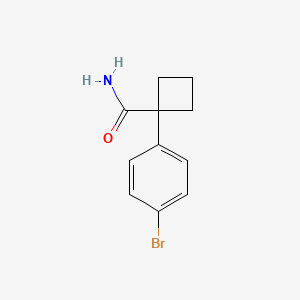
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)
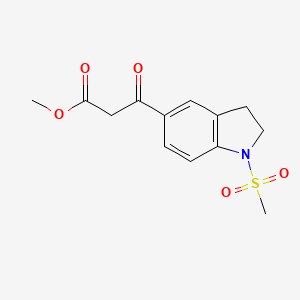
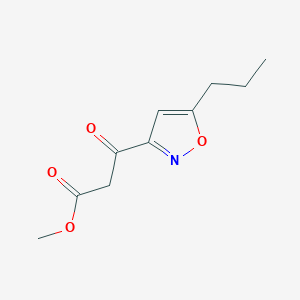
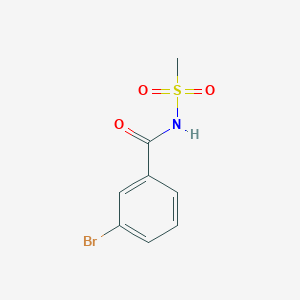
![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1393811.png)
